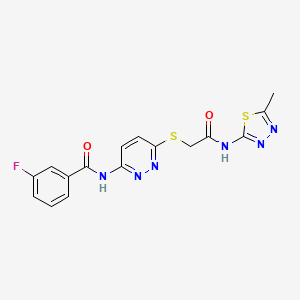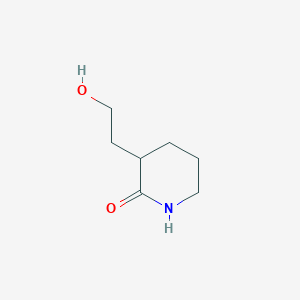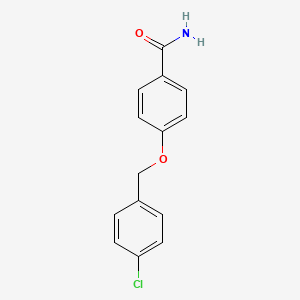![molecular formula C20H25N3O3S2 B2578942 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 1705877-03-7](/img/structure/B2578942.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a dithiolane ring. The 2,3-dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that contains a benzene ring fused to a 1,4-dioxin ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Dithiolane is a sulfur-containing heterocycle that is derived from cyclopentane by replacing two -CH2- groups with sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety would contribute to the aromaticity of the molecule, while the pyrazole and dithiolane rings would introduce additional heteroatoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For instance, the pyrazole ring might undergo reactions typical of azoles, such as N-alkylation . The 2,3-dihydrobenzo[b][1,4]dioxin moiety might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of polar functional groups and heteroatoms might influence its solubility, boiling point, melting point, and other physical and chemical properties .科学的研究の応用
α-Lipoic Acid-based PPARγ Agonists for Treating Inflammatory Skin Diseases
Research led by Venkatraman et al. (2004) discusses the development of novel thiazolidinedione derivatives from the potent antioxidant, α-lipoic acid, aimed at treating inflammatory skin conditions. The compounds, particularly BP-1003 and its derivatives, have been found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), showing significant anti-inflammatory effects in models of allergic contact dermatitis. These findings suggest potential applications in oral and topical treatments for conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Methylglyoxal in Food and Living Organisms
Another study by Nemet, Varga-Defterdarović, and Turk (2006) delves into the formation and effects of methylglyoxal, a highly reactive alpha-oxoaldehyde. This compound modifies proteins, forming advanced glycation end-products associated with complications in diabetes and neurodegenerative diseases. The study discusses the presence of methylglyoxal in foodstuffs and its accumulation in vivo due to fasting, metabolic disorders, or defects in detoxification processes, highlighting its dual nature in causing degenerative changes and exhibiting anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
将来の方向性
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(8-4-1-5-17-9-10-27-28-17)22-15-11-21-23(12-15)13-16-14-25-18-6-2-3-7-19(18)26-16/h2-3,6-7,11-12,16-17H,1,4-5,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROVUYHXYXVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2578859.png)


![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)

![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)




![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)